![molecular formula C12H10OS2 B098275 Bis(4-mercaptophenyl) ether CAS No. 17527-79-6](/img/structure/B98275.png)
Bis(4-mercaptophenyl) ether
Overview
Description
“Bis(4-mercaptophenyl) ether” is a chemical compound with the molecular formula C12H10OS2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves aromatic nucleophilic substitution reactions . For instance, it can be prepared by directly reacting 4-aminothiophenol with 3- or 4-chlorophthalic anhydrides . Another method involves the condensation of bis(4-mercaptophenyl)ether and bis(4-mercaptophenyl)methane with epichlorohydrin .Molecular Structure Analysis
The molecular structure of “this compound” consists of two phenyl rings connected by an ether linkage, with each phenyl ring bearing a mercapto group .Chemical Reactions Analysis
“this compound” can undergo aromatic nucleophilic substitution reactions . It can also react with halogenalkane diols and halogenalkane acids to form new monomers .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 234.34 . Its predicted properties include a melting point of 103-104 °C, a boiling point of 362.0±27.0 °C, a density of 1.265±0.06 g/cm3, and a pKa of 6.22±0.10 .Scientific Research Applications
Probing Flexible Conformations in Molecular Junctions
Bis(4-mercaptophenyl) ether has been used in research to probe flexible conformations in molecular junctions by inelastic electron tunneling spectroscopy (IETS) . The molecule, with its flexible center angle, allows for the evaluation of structural fingerprints of some vibrational modes in the IETS . This research could open a route to quantitatively measure key geometrical parameters of molecular junctions, which helps to achieve precise control of molecular devices .
Molecular Electronics
The molecule is crucial for the electric application of molecular systems . It has been used in the development of organic molecules to perform electronic information processing . The molecule’s unique charge transportation behaviors in various molecular junctions have been characterized .
Inelastic Electron Tunneling Spectroscopy
This compound has been used in the development of spectroscopic techniques for molecular geometry detection . Inelastic electron tunneling spectroscopy (IETS) has proven to be a powerful tool . The IETS signal reflects the inelastic scattering of electrons coupled with the local vibrations, which is sensitive to molecular conformation changes .
Synthesis of Novel Polyimides
This compound has been used in the synthesis of novel polyimides . A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .
Fire Safety
This compound can be used in fire safety applications . It can be used with dry chemical, carbon dioxide, or alcohol-resistant foam .
Safety and Hazards
properties
IUPAC Name |
4-(4-sulfanylphenoxy)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGWRFRXHKFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401170 | |
Record name | Bis(4-mercaptophenyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17527-79-6 | |
Record name | Bis(4-mercaptophenyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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